molecular formula C21H22O12 B8820430 Epicatechin 5-O-beta-D-glucuronide CAS No. 223614-70-8

Epicatechin 5-O-beta-D-glucuronide

Cat. No.: B8820430
CAS No.: 223614-70-8
M. Wt: 466.4 g/mol
InChI Key: KGLMKAPOVXBIJB-CVPXIJHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epicatechin 5-O-beta-D-glucuronide is a metabolite of epicatechin, a natural flavanol found in various foods such as green tea, cocoa, and red wine. Epicatechin is known for its antioxidant properties and its potential benefits in cardiovascular health and diabetes prevention . The glucuronidation of epicatechin enhances its solubility and facilitates its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epicatechin 5-O-glucuronide can be achieved through both chemical and enzymatic methods. Chemical synthesis involves the reaction of epicatechin with glucuronic acid derivatives under specific conditions. For example, the reaction can be catalyzed by glucuronosyltransferases, which are enzymes that facilitate the transfer of glucuronic acid to epicatechin .

Industrial Production Methods: Industrial production of epicatechin 5-O-glucuronide typically involves the use of microbial fermentation or enzymatic synthesis. Microbial fermentation utilizes genetically engineered microorganisms that express glucuronosyltransferases to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Epicatechin 5-O-beta-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of epicatechin 5-O-glucuronide include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the glucuronide moiety .

Major Products Formed: The major products formed from the reactions of epicatechin 5-O-glucuronide include its oxidized and reduced forms, as well as various conjugates with other biomolecules. These products play a crucial role in its biological activity and metabolism .

Scientific Research Applications

Epicatechin 5-O-beta-D-glucuronide has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the metabolism and bioavailability of flavonoids. In biology, it is investigated for its antioxidant and anti-inflammatory properties . In medicine, it is explored for its potential therapeutic effects in cardiovascular diseases, diabetes, and neuroprotection . In the industry, it is used in the development of functional foods and nutraceuticals .

Comparison with Similar Compounds

Properties

CAS No.

223614-70-8

Molecular Formula

C21H22O12

Molecular Weight

466.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H22O12/c22-8-4-13-9(6-12(25)18(31-13)7-1-2-10(23)11(24)3-7)14(5-8)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,12,15-19,21-28H,6H2,(H,29,30)/t12-,15+,16+,17-,18-,19+,21-/m1/s1

InChI Key

KGLMKAPOVXBIJB-CVPXIJHMSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O

Origin of Product

United States

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